Ethyl 5-tert-butylcyclohex-1-ene-1-carboxylate
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Overview
Description
Ethyl 5-tert-butylcyclohex-1-ene-1-carboxylate is an organic compound with a unique structure that includes a cyclohexene ring substituted with a tert-butyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-tert-butylcyclohex-1-ene-1-carboxylate typically involves the esterification of 5-tert-butylcyclohex-1-ene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-tert-butylcyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia (NH₃) or primary amines under mild conditions.
Major Products
Oxidation: 5-tert-butylcyclohex-1-ene-1-carboxylic acid.
Reduction: 5-tert-butylcyclohex-1-ene-1-methanol.
Substitution: 5-tert-butylcyclohex-1-ene-1-carboxamide.
Scientific Research Applications
Ethyl 5-tert-butylcyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-tert-butylcyclohex-1-ene-1-carboxylate in biological systems involves its hydrolysis to the corresponding carboxylic acid and ethanol. The carboxylic acid can then participate in various metabolic pathways, potentially interacting with enzymes and receptors involved in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohex-1-ene-1-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
Methyl 5-tert-butylcyclohex-1-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
5-tert-butylcyclohex-1-ene-1-carboxylic acid: The free acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the tert-butyl group and the ethyl ester functional group. This combination imparts specific steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
62222-98-4 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
ethyl 5-tert-butylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C13H22O2/c1-5-15-12(14)10-7-6-8-11(9-10)13(2,3)4/h7,11H,5-6,8-9H2,1-4H3 |
InChI Key |
HYYZTWFLMUEIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CCCC(C1)C(C)(C)C |
Origin of Product |
United States |
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